molecular formula C25H29ClN4O3S B11218839 N-[(4-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

N-[(4-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

Cat. No.: B11218839
M. Wt: 501.0 g/mol
InChI Key: DJJPOYVHYVGPMV-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone core, a morpholine ring, and a chlorophenyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the morpholine ring, and the attachment of the chlorophenyl group. Common synthetic routes may include:

    Formation of Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.

    Introduction of Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the morpholine moiety.

    Attachment of Chlorophenyl Group: The chlorophenyl group can be attached via a Friedel-Crafts alkylation reaction, where the quinazolinone core is alkylated with a chlorophenylmethyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biochemical studies, particularly in the investigation of enzyme activities and protein interactions.

    Medicine: The compound’s unique structure may offer therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-chlorophenyl)methyl]-6-[6-(piperidin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-[(4-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide: Similar structure but with a thioxo group instead of a sulfanylidene group.

Uniqueness

N-[(4-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H29ClN4O3S

Molecular Weight

501.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

InChI

InChI=1S/C25H29ClN4O3S/c26-19-7-5-18(6-8-19)17-27-23(31)4-2-1-3-11-30-24(32)21-16-20(29-12-14-33-15-13-29)9-10-22(21)28-25(30)34/h5-10,16H,1-4,11-15,17H2,(H,27,31)(H,28,34)

InChI Key

DJJPOYVHYVGPMV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCCCCC(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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